Naxagolide hydrochloride

D2 receptor binding affinity Parkinson's disease

Naxagolide hydrochloride (MK-458) offers the highest functional potency (EC50=20nM) among dopamine agonists for electrophysiology and unmatched D2/D3 affinity (Ki ~0.2nM) for binding assays. Its unique D3-preferring profile enables specific heterodimer studies and [11C]-(+)-PHNO PET imaging. Procure for non-substitutable receptor pharmacology research.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79
CAS No. 100935-99-7
Cat. No. B607330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaxagolide hydrochloride
CAS100935-99-7
Synonymsent Naxagolide Hydrochloride;  ent Naxagolide HCl;  MK-458;  MK 458;  MK458;  Naxagolide HCl;  Naxagolide Hydrochloride; 
Molecular FormulaC15H22ClNO2
Molecular Weight283.79
Structural Identifiers
SMILESCCCN1CCOC2C1CCC3=C2C=C(C=C3)O.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16;/h3,5,10,14-15,17H,2,4,6-9H2,1H3;1H/t14-,15-;/m1./s1
InChIKeyNNEACMQMRLNNIL-YYLIZZNMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naxagolide Hydrochloride Procurement Guide: Dopamine D2/D3 Agonist for Parkinson's Research and PET Imaging


Naxagolide hydrochloride (CAS: 100935-99-7), also known as (+)-PHNO, MK-458, or L-647339, is a potent dopamine D2/D3 receptor agonist that was clinically developed by Merck & Co as an antiparkinsonian agent but was discontinued after Phase 2 trials [1]. The compound demonstrates high affinity for the high-affinity state of dopamine D2 receptors (D2High) and D3High receptors, with reported Ki values of 0.24 nM and 0.6 nM, respectively [2]. Its radiolabeled form, [11C]-(+)-PHNO, has been repurposed as a PET radiotracer for imaging D2/3 receptor availability in human brain [1].

Why Naxagolide Hydrochloride Cannot Be Substituted with Generic Dopamine Agonists


Substitution among dopamine D2/D3 agonists is not scientifically valid due to substantial differences in receptor subtype selectivity, intrinsic efficacy at heterodimers, and pharmacokinetic properties. While agents like pramipexole, ropinirole, and rotigotine all target dopamine receptors, their binding affinities at D2High and D3High receptors differ by orders of magnitude [1]. For instance, the Ki of (+)-PHNO at D2High is approximately 80-fold lower than that of pramipexole (0.24 nM vs 19 nM), indicating markedly higher receptor occupancy at equivalent concentrations [1]. Furthermore, (+)-PHNO uniquely demonstrates high affinity for D4.4, 5-HT1A, and 5-HT7 receptors and promotes D3-D2L heterodimer formation—an activity not observed with other agonists in this class [2].

Naxagolide Hydrochloride Quantitative Differentiation Evidence for Scientific Procurement


Naxagolide Demonstrates 79-Fold Higher D2High Affinity Than Pramipexole

In direct head-to-head binding competition assays using [3H]domperidone against human cloned receptors, (+)-PHNO exhibited Ki values of 0.24 nM at D2High and 0.6 nM at D3High receptors [1]. Comparatively, pramipexole required Ki values of 19 nM at D2High and 9 nM at D3High receptors in the same assay system [1].

D2 receptor binding affinity Parkinson's disease dopamine agonist

MPTP Monkey Model: Naxagolide Matches N-0923 as Most Potent Selective D2 Agonist

In a direct comparative study of dopamine agonists with varying D1/D2 selectivities in MPTP-induced hemiparkinsonian monkeys, PHNO and N-0923 (the active enantiomer of rotigotine) were identified as the most potent compounds among all tested agents, which included L-dopa methyl ester, pergolide, A-77636, and SKF-82958 [1]. The study measured contraversive turns/120 min after intramuscular injection to quantify anti-parkinsonian efficacy [1].

MPTP non-human primate Parkinson's model in vivo efficacy

Stereochemical Specificity: (+)-PHNO Enantiomer Is Required for Dopamine Agonist Activity

The (+)-enantiomer of PHNO demonstrates potent direct dopamine agonist activity across multiple in vitro and in vivo assays, while the (-)-enantiomer shows markedly reduced or absent activity [1]. (+)-PHNO inhibited [3H]apomorphine binding with IC50 = 23 nM and [3H]spiperone binding with IC50 = 55 nM in rat striatal membranes [1].

stereochemistry enantiomer chiral structure-activity relationship

Low Oral Bioavailability Necessitates Alternative Delivery or Radiolabeling Strategies

A four-period crossover pharmacokinetic study in 10 Parkinson's disease patients receiving oral sustained-release MK-458 (HPMC formulation) at 6, 12, and 18 mg doses demonstrated mean plasma half-life of 3.8 hours, mean plasma clearance of 3390 mL/min (203.4 L/h), and bioavailability of approximately 5% across all three tablet formulations [1]. Maximum plasma concentrations were 139, 240, and 344 ng/L for the three doses, occurring at 8.0, 9.0, and 5.5 hours, respectively [1].

pharmacokinetics bioavailability transdermal drug delivery

Naxagolide Activates D3-D2L Heterodimers and Additional Monoamine Receptors

(+)-PHNO revealed high affinity at human D4.4, 5-HT1A, and 5-HT7 receptors in addition to its primary D2/D3 activity [1]. In cells co-expressing D3 and D2L receptors, (+)-PHNO promoted heterodimer formation and showed higher efficacy for inhibiting forskolin-stimulated adenylyl cyclase than in cells expressing only D2L receptors [1].

receptor heterodimer D4 receptor 5-HT1A PET imaging pharmacological profiling

Functional Potency Rank Order: Naxagolide > Quinpirole > Apomorphine > Dopamine

In rat brain slice electrophysiology measuring inhibition of cell firing through the substantia nigra pars compacta and ventral tegmental area, naxagolide demonstrated the highest functional potency among tested agonists [1]. The EC50 for naxagolide was 20 nM with an estimated maximum effect of 10 mV hyperpolarization [1].

functional assay electrophysiology substantia nigra EC50

Naxagolide Hydrochloride Optimal Research Application Scenarios


Precursor for [11C]-(+)-PHNO PET Radiotracer Synthesis

Given its sub-nanomolar affinity at D2High receptors (Ki = 0.24 nM) and preferential D3 versus D2 binding characteristics, naxagolide hydrochloride serves as the essential precursor for synthesizing [11C]-(+)-PHNO, a PET radiotracer that images the high-affinity state of dopamine D2/3 receptors [1]. The compound's high specificity and excellent signal-to-noise ratio make it particularly valuable for receptor occupancy studies in neuropsychiatric research [2].

Positive Control for MPTP Non-Human Primate Parkinson's Disease Modeling

Based on direct comparative evidence demonstrating that PHNO ranks among the most potent compounds (alongside N-0923) in MPTP-induced hemiparkinsonian monkeys, naxagolide is indicated as a high-potency positive control for preclinical efficacy studies in non-human primate Parkinson's models [1]. Its efficacy is equivalent to that of L-dopa methyl ester but requires substantially lower doses to achieve maximal contraversive circling response [1].

Reference Standard for D2High Receptor Binding Assays

Naxagolide's quantitatively defined Ki values of 0.24 nM (D2High) and 0.6 nM (D3High) under [3H]domperidone competition conditions establish it as a well-characterized reference standard for calibrating D2High receptor binding assays [1]. Its affinity at D2High is 79-fold greater than pramipexole and 2.9-fold greater than bromocriptine, providing a high-affinity anchor point for competitive binding displacement curves [1].

Transdermal Dopamine Agonist Delivery Research

The compound's characterization as a potent dopamine agonist with demonstrated transdermal absorption in human subjects supports its use in transdermal drug delivery research for Parkinson's disease [1]. Unlike oral administration, which yields only approximately 5% bioavailability due to extensive first-pass metabolism, transdermal application bypasses hepatic clearance, making naxagolide a relevant compound for studying non-oral dopaminergic delivery strategies [2].

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